
4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of two bromine atoms at positions 4 and 6, a 2-methylphenyl group at position 2, and an amine group at position 5 on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine typically involves the bromination of a precursor benzoxazole compound. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the formation of the benzoxazole ring, followed by bromination and subsequent introduction of the 2-methylphenyl group and the amine group. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products may include derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Oxidized forms of the compound, such as oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated compounds or reduced forms of the benzoxazole ring.
Scientific Research Applications
4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: A compound with similar bromine substitution but different core structure.
4,6-Dibromo-2-phenyl-1,3-benzoxazole: Similar structure but lacks the 2-methyl group on the phenyl ring.
Uniqueness
4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the specific positioning of the bromine atoms, the 2-methylphenyl group, and the amine group
Properties
CAS No. |
637302-94-4 |
|---|---|
Molecular Formula |
C14H10Br2N2O |
Molecular Weight |
382.05 g/mol |
IUPAC Name |
4,6-dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-4-2-3-5-8(7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |
InChI Key |
GVFSAXRETFCLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


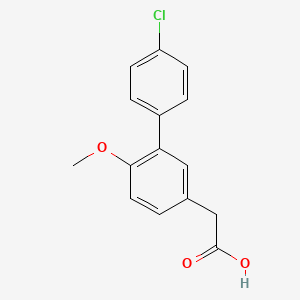
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
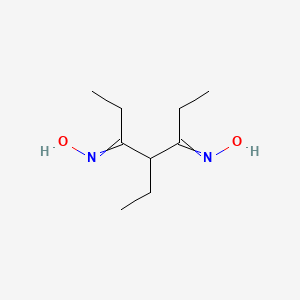
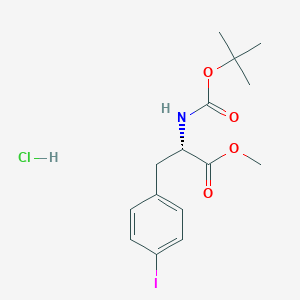


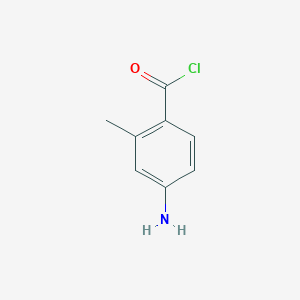
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)

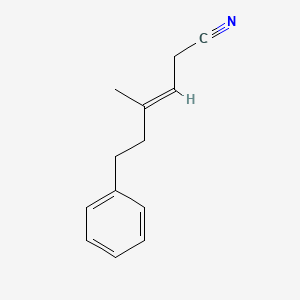
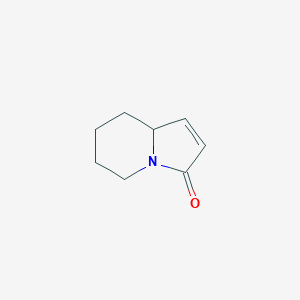
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)


